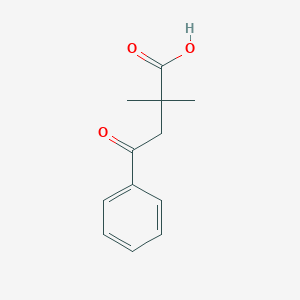

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Direct Asymmetric Hydrogenation

Zhu et al. (2010) conducted a study on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids. This process was achieved with a Ru catalyst and showed promising results for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with high enantioselectivity (Zhu et al., 2010).

Synthesis Optimization Using Response Surface Methodology

Ahmad et al. (2011) developed a method for forming 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with an optimized process involving the choice of solvent and base. This approach led to the production of pure compound in good yields (Ahmad et al., 2011).

Molecular Structure Analysis

- Polymorphic Forms: Grinev et al. (2018) discovered a new polymorph of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. This polymorph shows slight structural differences compared to known forms and contains dimers of molecules bounded by intermolecular hydrogen bonds (Grinev et al., 2018).

Chemical Reactions and Properties

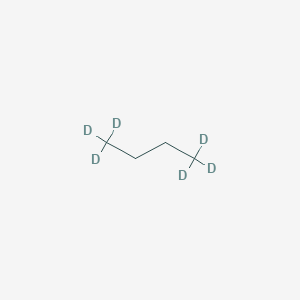

- Decarboxylation Studies: Bigley and Thurman (1967) studied the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. Their findings provide insights into the reaction mechanisms and the effect of substituents on the rate of decarboxylation (Bigley & Thurman, 1967).

Physical Properties Analysis

- Structure of Copper (II) Nitrate Complex: Landry et al. (2007) synthesized a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid. The study revealed the crystal structure and physical properties of this complex, highlighting the interactions and geometry around the copper ions (Landry et al., 2007).

Chemical Properties Analysis

- Tetrazole-Containing Derivatives: Putis et al. (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, a related compound, for the preparation of tetrazole-containing derivatives. This study highlights the chemical reactivity and potential for derivative synthesis of compounds similar to 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (Putis et al., 2008).

Scientific Research Applications

Synthesis and Evaluation in Pharmacological Applications

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid and its derivatives have been explored for their potential in pharmacological applications. A notable study involved synthesizing N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid, and these compounds were evaluated for their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed significant promise as an anticonvulsant and also displayed a notable neuroprotective effect by lowering the levels of certain biomarkers, making it a potential lead in the search for effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Kinetic Studies and Synthesis Optimization

The compound has also been the subject of kinetic studies, such as the investigation of the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. This study provides insights into the reaction mechanisms and the effects of substituents on the rate of decarboxylation, highlighting the compound's role in understanding complex chemical processes (Bigley & Thurman, 1967).

In another context, the compound was synthesized as part of a study on the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins. This research contributes to the broader understanding of toxic compounds produced by cyanobacteria and their potential health implications (Namikoshi et al., 1989).

Furthermore, a study focused on the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, including 2-oxo-4-phenylbutanoic acid, demonstrated the potential of these compounds in the synthesis of ACE inhibitors, highlighting their relevance in medicinal chemistry (Zhu et al., 2010).

Future Directions

The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .

Mechanism of Action

Target of Action

It is used in the synthesis of angiotensin-converting enzyme inhibitors (aceis) such as lisinopril and benazepril . ACEIs are known to inhibit the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Result of Action

They cause vasodilation, reduce blood volume, and decrease tissue response to inflammation, all of which contribute to a reduction in blood pressure .

properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOADEDHOFTRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341076 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

CAS RN |

15116-34-4 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)